5-Amino-3-(2-fluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one
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Overview
Description
5-Amino-3-(2-fluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the fluoroethyl group and the benzoxazol-2-one core imparts unique chemical properties to this molecule, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2-fluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluoroethylamine with a suitable benzoxazole derivative in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 50-100°C to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters, increased yield, and reduced production costs. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(2-fluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines with reduced functional groups.
Substitution: Compounds with new functional groups replacing the fluoroethyl group.
Scientific Research Applications
5-Amino-3-(2-fluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Amino-3-(2-fluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The fluoroethyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one
- 5-Amino-3-(2-bromoethyl)-2,3-dihydro-1,3-benzoxazol-2-one
- 5-Amino-3-(2-iodoethyl)-2,3-dihydro-1,3-benzoxazol-2-one
Uniqueness
Compared to its analogs, 5-Amino-3-(2-fluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one exhibits unique properties due to the presence of the fluoroethyl group. This group imparts increased stability, lipophilicity, and bioavailability, making the compound more effective in various applications. Additionally, the fluoroethyl group enhances the compound’s ability to interact with biological targets, potentially leading to improved therapeutic outcomes.
Properties
Molecular Formula |
C9H9FN2O2 |
---|---|
Molecular Weight |
196.18 g/mol |
IUPAC Name |
5-amino-3-(2-fluoroethyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C9H9FN2O2/c10-3-4-12-7-5-6(11)1-2-8(7)14-9(12)13/h1-2,5H,3-4,11H2 |
InChI Key |
GOCREEQYCRXIPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)N(C(=O)O2)CCF |
Origin of Product |
United States |
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